molecular formula C14H19BrN2O B1402068 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde CAS No. 1774896-24-0

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

Cat. No. B1402068
M. Wt: 311.22 g/mol
InChI Key: GJVPNCPIZIFDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde” is a chemical compound. It has been used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines, and NR2B selective NMDA receptor antagonists .


Synthesis Analysis

The synthesis of this compound might involve metal-catalyzed reactions . These reactions are important in the field of medicinal chemistry, particularly in the synthesis of antidepressant molecules . The synthesis could involve different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde” can be represented by the InChI code 1S/C12H14BrNO/c13-11-4-5-12(10(8-11)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 .

Scientific Research Applications

Serotonergic Hallucinogens and Receptor Binding

Research on serotonergic hallucinogens, such as N-benzylphenethylamines ("NBOMes"), has shown profound changes in perception and cognition through 5-HT2A receptor activation. The structure-activity relationships and the toxicological profiles of these compounds highlight the importance of specific substituents for receptor binding affinity and hallucinogenic potency. This could suggest potential research applications of related compounds in understanding receptor dynamics, pharmacology, and toxicology (Halberstadt, 2017).

Psychopharmacology of Psychoactive Substances

Studies on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including phenylethylamines and benzofurans, provide insights into their clinical effects, which are comparable with common illicit drugs like amphetamine and MDMA. This research area may be relevant for exploring the effects of compounds like 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde on human health, potentially offering a basis for developing therapeutic agents or understanding toxicological risks (Nugteren-van Lonkhuyzen et al., 2015).

Molecular and Functional Imaging in Neuroscience

Investigations into the molecular and functional imaging of psychedelic drug action, including studies on serotonin receptors, may provide a foundation for researching the effects of similar compounds on the brain. This includes understanding how these compounds cross the blood-brain barrier, their metabolic pathways, and their impacts on cerebral metabolism and perfusion. Such research could be pertinent for exploring the potential neurobiological effects of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde (Cumming et al., 2021).

Amyloid Imaging and Neurodegenerative Diseases

Research on amyloid imaging ligands in Alzheimer's disease, focusing on compounds that bind to amyloid in the brain, could indicate potential research applications for related compounds in diagnosing or studying the progression of neurodegenerative diseases. The development of novel imaging agents based on the chemical framework of compounds like 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde could contribute to early detection and therapeutic evaluation in conditions such as Alzheimer's disease (Nordberg, 2007).

properties

IUPAC Name

5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVPNCPIZIFDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193601
Record name Benzaldehyde, 5-bromo-2-[4-(dimethylamino)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

CAS RN

1774896-24-0
Record name Benzaldehyde, 5-bromo-2-[4-(dimethylamino)-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-bromo-2-[4-(dimethylamino)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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